molecular formula C8H8BrN3O B13297713 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13297713
M. Wt: 242.07 g/mol
InChI Key: PMWZEZMAEDLWAK-UHFFFAOYSA-N
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Description

3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of appropriate pyrazole and pyrimidine derivatives.

    Ethylation: The ethyl group is introduced at the 7-position using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).

    Coupling Reactions: Aryl or heteroaryl boronic acids, palladium catalysts (Pd(PPh3)4), bases (potassium carbonate), solvents (THF, toluene).

    Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride).

Major Products Formed

Scientific Research Applications

3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromo-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a phenyl group instead of an ethyl group.

    3-Bromo-7-trifluoromethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a trifluoromethyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one imparts unique physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its biological activity and reactivity compared to its analogs .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-7-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O/c1-2-5-3-7(13)11-8-6(9)4-10-12(5)8/h3-4H,2H2,1H3,(H,11,13)

InChI Key

PMWZEZMAEDLWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

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